molecular formula C13H14F3NO4 B12815101 Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate

Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate

Cat. No.: B12815101
M. Wt: 305.25 g/mol
InChI Key: QRWLWXADVVMJKV-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields. The trifluoromethoxy group enhances the stability, lipophilicity, and electronegativity of the compound, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate typically involves the use of trifluoromethoxylation reagents. Recent advances have made the synthesis of CF3O-containing compounds more accessible by developing innovative reagents that facilitate the trifluoromethoxylation reaction . One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and environmental friendliness. The use of stable and readily prepared organoboron reagents in this process makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl trans-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate is unique due to its specific structure and the presence of the trifluoromethoxy group, which imparts distinct properties such as increased stability, lipophilicity, and electronegativity. These properties make it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C13H14F3NO4

Molecular Weight

305.25 g/mol

IUPAC Name

benzyl (3S,4S)-3-hydroxy-4-(trifluoromethoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)21-11-7-17(6-10(11)18)12(19)20-8-9-4-2-1-3-5-9/h1-5,10-11,18H,6-8H2/t10-,11-/m0/s1

InChI Key

QRWLWXADVVMJKV-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)OC(F)(F)F)O

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)OC(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.